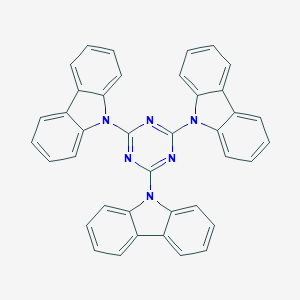

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine

Overview

Description

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine (TCT) is an organic compound belonging to the class of heterocyclic compounds. It is a highly versatile compound, being used in a variety of applications in both scientific research and industrial applications. It has been studied extensively in recent years due to its unique properties, which make it useful in a range of applications. In

Scientific Research Applications

Optoelectronic Properties and Device Applications

2,4,6-Tri(9H-carbazol-9-yl)-1,3,5-triazine derivatives have shown promising applications in the field of optoelectronics. The synthesis and photophysical investigation of star-shaped triazine-carbazole derivatives have revealed their potential in enhancing the performance of organic light-emitting diodes (OLEDs). A comparative study highlighted the impact of different substitution patterns on the thermally activated delayed fluorescence (TADF) properties of these materials. The synthesized emitters exhibited significant charge transfer characteristics and high triplet energy, making them suitable for OLEDs with enhanced delayed emission and thermal activation energy properties (Matulaitis et al., 2017).

Electrochromic Applications

A novel electroactive monomer based on triazine and carbazole was synthesized for smart window applications. The electrochromic studies of the polymerized form of this monomer (PTCZ) demonstrated its suitability for smart windows due to its color-changing properties between turquoise and transparent states under different redox states. The unique three-dimensional shape and highly branched structure of PTCZ contribute to its superior optoelectronic and thermal properties, making it an ideal material for electrochromic devices (Guzel et al., 2016).

Advanced Light-Emitting Applications

Innovative multifunctional aggregation-induced emission (AIE) fluorophores have been developed by integrating triazine with phenyl-9H-carbazole and anthracene. These materials exhibited not only an AIE effect but also reversible piezofluorochromic behavior. When utilized as emitters in nondoped sky-blue devices, these materials delivered impressive electroluminescence performances, indicating their potential in advanced light-emitting applications (Liu et al., 2018).

Host Material for Phosphorescent OLEDs

Novel compounds incorporating carbazole, triazine, and fluorene groups have been synthesized as host materials for green phosphorescent organic light-emitting diodes (PhOLEDs). These materials demonstrated extremely excellent thermal properties and appropriate energy levels, contributing to the improved performance of PhOLEDs with balanced carrier transport mobilities and low turn-on voltage (Guichen et al., 2021).

Mechanism of Action

Action Environment:

Environmental factors play a crucial role in OLED performance:

- Temperature : The compound’s stability and efficiency are influenced by temperature. High glass transition temperatures (148–165 °C) indicate good thermal stability .

: Pham, Q., Nguyen, B., Baek, S. J., Kim, M. J., Shin, N. Y., Kim, G. W., … Chai, K. Y. (2014). Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs. Molecules, 19(9), 14247–14256. DOI: 10.3390/molecules190914247

properties

IUPAC Name |

9-[4,6-di(carbazol-9-yl)-1,3,5-triazin-2-yl]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H24N6/c1-7-19-31-25(13-1)26-14-2-8-20-32(26)43(31)37-40-38(44-33-21-9-3-15-27(33)28-16-4-10-22-34(28)44)42-39(41-37)45-35-23-11-5-17-29(35)30-18-6-12-24-36(30)45/h1-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLMKKHOVKWGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633595 | |

| Record name | 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

134984-37-5 | |

| Record name | 9,9',9''-(1,3,5-Triazine-2,4,6-triyl)tri(9H-carbazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.